BenchChemオンラインストアへようこそ!

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide

Medicinal Chemistry GLP-1 Receptor Agonism Structure-Activity Relationship

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide (CAS 2097894-93-2) is a synthetic small-molecule member of the 2-oxoimidazolidine-1-carboxamide class, a scaffold associated with GLP-1 receptor modulation and other pharmacological activities. The compound bears a characteristic thiophen-3-yl group appended to a hydroxy-methyl-propyl linker, coupled to the 2-oxoimidazolidine-1-carboxamide core, with a molecular formula C12H17N3O3S and molecular weight 283.35 g/mol.

Molecular Formula C12H17N3O3S
Molecular Weight 283.35
CAS No. 2097894-93-2
Cat. No. B3002384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide
CAS2097894-93-2
Molecular FormulaC12H17N3O3S
Molecular Weight283.35
Structural Identifiers
SMILESCC(CC1=CSC=C1)(CNC(=O)N2CCNC2=O)O
InChIInChI=1S/C12H17N3O3S/c1-12(18,6-9-2-5-19-7-9)8-14-11(17)15-4-3-13-10(15)16/h2,5,7,18H,3-4,6,8H2,1H3,(H,13,16)(H,14,17)
InChIKeyAIKWLGXREUBXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide (CAS 2097894-93-2): Core Chemicophysical Profile and Structural Classification


N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide (CAS 2097894-93-2) is a synthetic small-molecule member of the 2-oxoimidazolidine-1-carboxamide class, a scaffold associated with GLP-1 receptor modulation and other pharmacological activities [1]. The compound bears a characteristic thiophen-3-yl group appended to a hydroxy-methyl-propyl linker, coupled to the 2-oxoimidazolidine-1-carboxamide core, with a molecular formula C12H17N3O3S and molecular weight 283.35 g/mol [2]. Its computed physicochemical properties include a moderate lipophilicity (XLogP3-AA = 0.7), three hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of 110 Ų, and four rotatable bonds [2].

Why Generic Substitution is Inadvisable for N-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide (CAS 2097894-93-2)


Within the 2-oxoimidazolidine-1-carboxamide chemotype, subtle structural modifications produce substantial shifts in GLP-1 receptor pharmacology, as evidenced by the wide range of EC50 values (0.085 nM to >270 nM) observed among close analogs in identical assay formats [1]. The thiophen-3-yl substituent orientation and linker composition in CAS 2097894-93-2 are predicted to influence both binding-mode geometry and metabolic stability, meaning generic substitution with a thiophen-2-yl isomer, a furan analog, or an N-methylated variant cannot be assumed to preserve target activity or PK profile. The sections below provide quantitative justification for compound-specific selection.

Quantitative Differentiation Evidence for N-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide (CAS 2097894-93-2)


Thiophene Regioisomerism: Predicted Hydrogen-Bonding and LogP Advantage Over the Thiophen-2-yl Analog

CAS 2097894-93-2 bears a thiophen-3-yl substituent, which positions the sulfur atom meta to the linker. In contrast, the commercially available close analog N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide may reference a thiophen-2-yl variant. Regioisomerism at the thiophene ring alters the electrostatic potential surface and hydrogen-bonding geometry of the heterocycle. Class-level evidence from 2-oxoimidazolidine GLP-1R agonists shows that subtle changes in aromatic ring electronics shift agonist EC50 values by >10-fold [1]. The 3-yl orientation in the target compound is predicted to offer a distinct binding pose compared to the 2-yl isomer, potentially translating into differential target engagement.

Medicinal Chemistry GLP-1 Receptor Agonism Structure-Activity Relationship

Predicted Hydrogen-Bond Donor Count Advantage Over the Des-hydroxy Analog N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide

The target compound contains a tertiary alcohol group (C-OH) in the linker, resulting in a computed hydrogen bond donor (HBD) count of 3 [1]. The direct des-hydroxy analog N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide, which replaces the hydroxyl with a hydrogen, is predicted to have an HBD count of 2. This additional HBD can enhance aqueous solubility and influence target binding through hydrogen-bond networks. In the GLP-1R agonist class, linker hydroxyl groups have been shown to contribute to binding affinity and metabolic stability. The predicted difference in HBD count represents a tangible physicochemical differentiation point for procurement decisions.

ADME Prediction Drug Design Physicochemical Profiling

Moderate Lipophilicity (XLogP3-AA = 0.7) Predicts Favorable Oral Absorption Profile Consistent with GLP-1R Class Benchmarks

The computed XLogP3-AA value of 0.7 for CAS 2097894-93-2 [1] falls within the optimal range (0.5–3.0) associated with oral small-molecule GLP-1 receptor agonists that have demonstrated clinical progression. Higher LogP values (>3) in 2-oxoimidazolidine analogs have been correlated with increased metabolic clearance and hepatotoxicity risk in preclinical species. Although direct PK data for this compound are not publicly available, the physicochemical profile aligns with favorable absorption and distribution characteristics observed for the class, including the clinical candidate ID110521156 which achieved 54% oral bioavailability in nonclinical studies [2].

Oral Bioavailability Lipophilicity GLP-1 Receptor Agonist

Topological Polar Surface Area (TPSA = 110 Ų) Predicts Blood-Brain Barrier Penetration Lower Than Class Average, Supporting Peripheral Selectivity

The computed TPSA of 110 Ų for CAS 2097894-93-2 [1] exceeds the commonly cited threshold of 90 Ų associated with significant blood-brain barrier (BBB) penetration. This property is consistent with a peripherally restricted pharmacological profile, which is a key attribute for metabolic disease targets such as GLP-1R where CNS-mediated effects (e.g., nausea) can limit tolerability. For comparison, many CNS-penetrant small molecules exhibit TPSA < 90 Ų. The peripheral bias predicted for this compound differentiates it from more lipophilic, lower-TPSA analogs that risk undesired CNS exposure.

CNS Exclusion Peripheral Selectivity Drug Safety

Optimized Application Scenarios for N-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide (CAS 2097894-93-2) Based on Quantitative Evidence


GLP-1 Receptor Agonist Lead Optimization and SAR Expansion

The compound's 2-oxoimidazolidine-1-carboxamide core and thiophen-3-yl substituent position it within the GLP-1R agonist chemotype space. With class-level evidence showing sub-nanomolar EC50 values for optimized analogs at human GLP-1R expressed in HEK293 cells [1], CAS 2097894-93-2 can serve as a scaffold for systematic SAR exploration. The thiophene regioisomerism (3-yl vs. 2-yl) provides a distinct chemical starting point for probing receptor binding pocket geometry, while the tertiary alcohol linker offers a synthetic handle for further derivatization.

Oral Bioavailability-Focused Medicinal Chemistry Campaigns

The computed XLogP3-AA of 0.7 [1] aligns with the optimal lipophilicity range demonstrated by orally bioavailable GLP-1R clinical candidates such as ID110521156, which achieved 54% oral bioavailability in preclinical models [2]. This compound is therefore suited as a lead-like starting point for oral agent development, where maintaining LogP within the 0.5–3.0 window while optimizing potency is a key design objective.

Peripherally Restricted Metabolic Disease Probe Development

With a TPSA of 110 Ų [1], the compound is predicted to exhibit limited BBB penetration, making it a candidate probe for studying peripherally mediated GLP-1 pharmacology without confounding CNS effects. This profile is particularly relevant for obesity and type 2 diabetes programs where minimizing central nervous system exposure can reduce nausea and other GI tolerability liabilities.

Hydrogen-Bond-Dependent Formulation and Co-Crystal Engineering

The three hydrogen bond donors (including the tertiary alcohol) [1] provide opportunities for co-crystal screening and salt formation to improve solid-state properties. This differentiates CAS 2097894-93-2 from des-hydroxy analogs that lack the additional donor and may exhibit poorer crystallinity or solubility in formulation-relevant media.

Quote Request

Request a Quote for N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.